molecular formula C13H9ClN2O5S B5618394 METHYL 3-(2-CHLORO-4-NITROBENZAMIDO)THIOPHENE-2-CARBOXYLATE

METHYL 3-(2-CHLORO-4-NITROBENZAMIDO)THIOPHENE-2-CARBOXYLATE

Cat. No.: B5618394
M. Wt: 340.74 g/mol
InChI Key: UHTVMFLVMLODPT-UHFFFAOYSA-N
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Description

Methyl 3-(2-chloro-4-nitrobenzamido)thiophene-2-carboxylate is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered aromatic ring containing sulfur, which is known for its diverse applications in medicinal chemistry, material science, and industrial chemistry . The compound is characterized by the presence of a chlorinated nitrobenzamide group attached to the thiophene ring, making it a molecule of interest for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-(2-chloro-4-nitrobenzamido)thiophene-2-carboxylate typically involves multiple steps, starting with the preparation of the thiophene ring. Common synthetic methods for thiophene derivatives include the Gewald reaction, Paal–Knorr synthesis, and Fiesselmann synthesis . For this specific compound, the synthesis may involve the following steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can further enhance the efficiency of the production process .

Mechanism of Action

The mechanism of action of methyl 3-(2-chloro-4-nitrobenzamido)thiophene-2-carboxylate depends on its specific application. In medicinal chemistry, the compound may interact with specific molecular targets such as enzymes or receptors, leading to the modulation of biological pathways. For example, the nitrobenzamide group may inhibit certain enzymes involved in inflammatory processes, while the thiophene ring may enhance the compound’s binding affinity to its target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-(2-chloro-4-nitrobenzamido)thiophene-2-carboxylate is unique due to the combination of the chlorinated nitrobenzamide group and the thiophene ring. This structural arrangement imparts specific chemical and biological properties that are not observed in other similar compounds. The presence of the nitro group enhances its reactivity, while the thiophene ring contributes to its stability and potential for electronic applications .

Properties

IUPAC Name

methyl 3-[(2-chloro-4-nitrobenzoyl)amino]thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClN2O5S/c1-21-13(18)11-10(4-5-22-11)15-12(17)8-3-2-7(16(19)20)6-9(8)14/h2-6H,1H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHTVMFLVMLODPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CS1)NC(=O)C2=C(C=C(C=C2)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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